

A Technical Guide to the Toxicological Effects of 2-Nonylphenol on Aquatic Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Nonylphenol	
Cat. No.:	B021176	Get Quote

Introduction

Nonylphenols (NPs) are a group of organic compounds classified as alkylphenols, which are primarily produced from the alkylation of phenol.[1] They are widely used in the manufacturing of nonylphenol ethoxylates (NPEs), which serve as non-ionic surfactants in a vast array of industrial and consumer products, including detergents, paints, pesticides, and plastics.[1][2][3] The degradation of NPEs in wastewater treatment plants and the environment is a major source of nonylphenol release into aquatic ecosystems.[1][4] Due to its chemical properties, such as low water solubility and high hydrophobicity, nonylphenol tends to persist and accumulate in environmental compartments with high organic content, like sewage sludge and river sediments.[1][5][6][7]

Recognized as a significant environmental contaminant, nonylphenol is classified as an endocrine-disrupting chemical (EDC) capable of interfering with the hormonal systems of aquatic organisms.[1][8] Its ability to mimic the natural hormone estrogen (a xenoestrogenic effect) can lead to a variety of adverse physiological and reproductive outcomes in fish, invertebrates, and other aquatic life, making it a subject of extensive research and regulatory concern.[2][5] This guide provides an in-depth technical overview of the toxicological effects of **2-nonylphenol**, presenting quantitative toxicity data, detailing common experimental protocols, and illustrating key mechanisms of action.

Quantitative Toxicity Data

The toxicity of nonylphenol to aquatic organisms varies widely depending on the species, exposure duration, and the specific endpoint measured (e.g., mortality, growth, reproduction). The following tables summarize acute and chronic toxicity data for a range of freshwater and marine organisms.

Table 1: Acute and Chronic Toxicity of Nonylphenol to Freshwater Fish

Species	Endpoint	Exposure Duration	Concentration (µg/L)	Reference
Pimephales promelas (Fathead Minnow)	96-h LC50	96 hours	128 - 360	[9][10]
Pimephales promelas (Fathead Minnow)	Chronic Value	33 days (survival)	7.4	[11]
Pimephales promelas (Fathead Minnow)	Chronic LOEC	-	10.18	[12]
Oncorhynchus mykiss (Rainbow Trout)	96-h LC50	96 hours	221	[9]
Oncorhynchus mykiss (Rainbow Trout)	91-d LOEC	91 days	10.3	[9]
Lepomis macrochirus (Bluegill)	96-h LC50	96 hours	209	[9][10]
Unspecified	96-h LC50	96 hours	4600	
Oreochromis niloticus (Nile Tilapia)	Sublethal Effects	7 days	500	[3]

Table 2: Acute and Chronic Toxicity of Nonylphenol to Freshwater Invertebrates

Species	Phylum	Endpoint	Exposure Duration	Concentrati on (µg/L)	Reference
Hyalella azteca	Arthropoda	96-h LC50	96 hours	20.7 - 170	[9][12]
Ceriodaphnia cornuta	Arthropoda	48-h LC50	48 hours	20	[13]
Daphnia magna	Arthropoda	48-h EC50	48 hours	84.8 - 190	[9][10]
Daphnia magna	Arthropoda	21-d NOEC (Reproductio n)	21 days	24	
Daphnia magna	Arthropoda	21-d NOEC (Growth)	21 days	39	
Daphnia magna	Arthropoda	21-d Chronic Value	21 days	157.9	[12]
Chironomus tentans	Arthropoda	14-d EC50 (Growth)	14 days	95	[14]
Chironomus tentans	Arthropoda	14-d LC50	14 days	119	[9][14]
Lumbriculus variegatus	Annelida	96-h LC50	96 hours	342	[9]
Dugesia japonica	Platyhelminth es	48-h LC50	48 hours	508	[13]
Physella virgata	Mollusca	96-h LC50	96 hours	774	[9][12]

Table 3: Acute and Chronic Toxicity of Nonylphenol to Marine Organisms

Species	Group	Endpoint	Exposure Duration	Concentrati on (µg/L)	Reference
Pleuronectes americanus (Winter Flounder)	Fish	96-h LC50	96 hours	17	[9][10]
Menidia beryllina (Inland Silverside)	Fish	96-h LC50	96 hours	70	[9]
Cyprinodon variegatus (Sheepshead Minnow)	Fish	96-h LC50	96 hours	142 - 310	[9][10]
Pagrus major (Red Seabream)	Fish	60-d Sublethal Effects	60 days	1 - 50	[15]
Sebastes schlegelii (Black Rockfish)	Fish	60-d Sublethal Effects	60 days	1 - 50	[15]
Americamysi s bahia (Mysid Shrimp)	Invertebrate	96-h LC50	96 hours	43 - 60.6	[9]
Americamysi s bahia (Mysid Shrimp)	28-d LOEC (Growth)	28 days	6.7	[9]	
Americamysi s bahia (Mysid Shrimp)	28-d LOEC (Reproductio n)	28 days	9.1	[9]	_

Table 4: Toxicity of Nonylphenol to Aquatic Plants and

Algae

Species	Group	Endpoint	Exposure Duration	Concentrati on (µg/L)	Reference
Selenastrum capricornutu m	Freshwater Algae	96-h EC50 (Growth)	96 hours	410	[9]
Selenastrum capricornutu m	Freshwater Algae	96-h LOEC (Growth)	96 hours	190	[9]
Skeletonema costatum	Marine Diatom	Final Plant Value	-	27	[14]

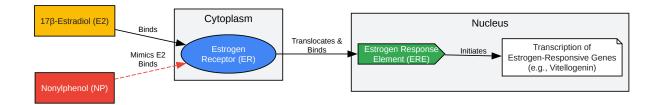
Mechanisms of Toxic Action

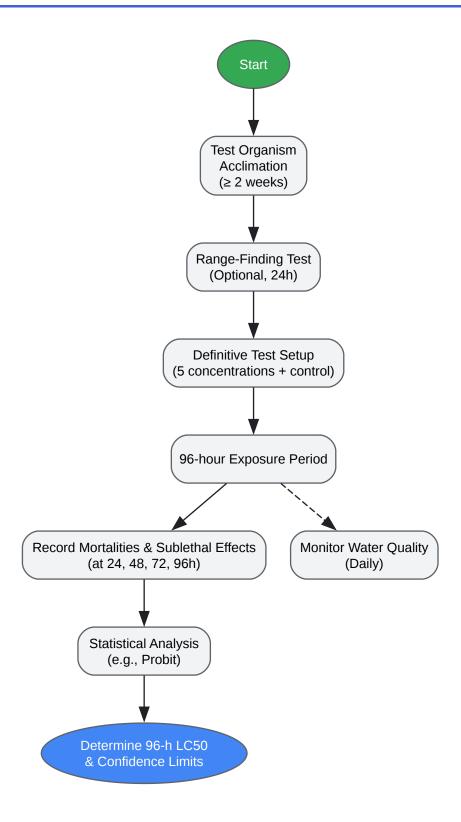
Nonylphenol exerts its toxicity through several mechanisms, with endocrine disruption being the most widely studied.

Endocrine Disruption

The primary mechanism of endocrine disruption by nonylphenol is its action as a xenoestrogen. It mimics the natural hormone 17β -estradiol (E2) by binding to estrogen receptors (ERs) in target cells. This binding can trigger a cascade of events normally initiated by E2, leading to inappropriate gene expression and physiological responses.[9] Key effects include:

- Vitellogenin (VTG) Induction: VTG is a female-specific egg yolk precursor protein produced
 in the liver of female fish under the control of estrogen. The presence of VTG in male or
 juvenile fish is a widely accepted biomarker for exposure to estrogenic compounds.[15]
 Studies have shown that exposure to nonylphenol significantly induces VTG production in
 male fish.[15]
- Altered Steroidogenesis: Nonylphenol can disrupt the normal production of sex hormones.
 Long-term exposure has been shown to significantly lower plasma levels of 17β-estradiol




(E2) and 11-ketotestosterone (11-KT), the primary female and male sex hormones in fish, respectively.[15]

 Reproductive and Developmental Effects: Interference with the endocrine system can lead to reduced fertility, altered sex ratios, decreased hatching rates, and the development of intersex characteristics (e.g., testicular oocytes) in fish.[5][8] It can also lead to a decreased gonadosomatic index (GSI) and an increased hepatosomatic index (HSI).[15][16]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. connectjournals.com [connectjournals.com]
- 2. gaiavisions.org [gaiavisions.org]
- 3. Effect of acute exposure to nonylphenol on biochemical, hormonal, and hematological parameters and muscle tissues residues of Nile tilapia; Oreochromis niloticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative toxicity and bioconcentration of nonylphenol in freshwater organisms -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment PMC [pmc.ncbi.nlm.nih.gov]
- 6. Occurrence and Biodegradation of Nonylphenol in the Environment PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonylphenols in sediments and effluents associated with diverse wastewater outfalls2 | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. [PDF] NONYLPHENOL: ITS TOXIC EFFECTS ON AQUATIC ORGANISMS | Semantic Scholar [semanticscholar.org]
- 9. ccme.ca [ccme.ca]
- 10. epa.gov [epa.gov]
- 11. p2infohouse.org [p2infohouse.org]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. Long-term exposure to waterborne nonylphenol alters reproductive physiological parameters in economically important marine fish PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biochemjournal.com [biochemjournal.com]

 To cite this document: BenchChem. [A Technical Guide to the Toxicological Effects of 2-Nonylphenol on Aquatic Organisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021176#toxicological-effects-of-2-nonylphenol-on-aquatic-organisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com